2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester

chiral purity enantiomeric excess asymmetric synthesis

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 886779-53-9, racemic; CAS 947684-88-0, (S)-enantiomer) is a chiral piperazine derivative substituted at the 2-position with a phenethyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. With the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.40 g/mol, it belongs to a class of N-Boc-2-substituted piperazines widely employed as constrained amino acid mimetics in medicinal chemistry.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B12610342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-13-15(19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
InChIKeyTWQTXPBZVUFRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester: A Chiral Boc-Protected Piperazine Scaffold for CNS-Targeted Synthesis


2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 886779-53-9, racemic; CAS 947684-88-0, (S)-enantiomer) is a chiral piperazine derivative substituted at the 2-position with a phenethyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group . With the molecular formula C₁₇H₂₆N₂O₂ and a molecular weight of 290.40 g/mol, it belongs to a class of N-Boc-2-substituted piperazines widely employed as constrained amino acid mimetics in medicinal chemistry [1]. Its orthogonally protected secondary amine enables selective deprotection and subsequent functionalisation, making it a versatile intermediate for constructing CNS-active compound libraries, particularly those targeting serotonin and dopamine receptors [2].

Why Generic Substitution of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester Can Compromise Synthetic Outcomes


Unlike simple Boc-piperazine or 1-phenethylpiperazine, the 2-phenethyl-Boc-piperazine architecture combines three critical structural elements in a single chiral building block: a 2-substituted phenethyl side chain that mimics phenylalanine side-chain topology, a Boc protecting group that enables orthogonal N1-deprotection, and a stereogenic centre at C2 [1]. Substituting this compound with tert-butyl 2-phenylpiperazine-1-carboxylate (lacking the ethylene spacer) alters both the conformational flexibility and lipophilicity of the scaffold, potentially reducing target affinity in systems where the phenethyl extension is required for receptor binding [2]. Similarly, using the unprotected 2-phenethylpiperazine eliminates the Boc protection strategy, forcing a less efficient global protection/deprotection sequence that can increase step count and reduce overall yield [3]. Procurement of the incorrect regioisomer (e.g., 1-phenethylpiperazine) or racemic mixture where enantiopure material is required can lead to divergent biological results, as stereochemistry directly influences receptor engagement [4].

Quantitative Differentiation Evidence: 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester vs. Closest Analogs


Stereochemical Purity: Enantiomerically Pure (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer (CAS 947684-88-0) is supplied at an enantiomeric purity of ≥98% as verified by chiral HPLC, contrasting with the racemic mixture (CAS 886779-53-9) which contains both (R)- and (S)-enantiomers. This eliminates the need for in-house chiral resolution, which can reduce yield by up to 50% compared to direct use of the enantiopure building block .

chiral purity enantiomeric excess asymmetric synthesis

Orthogonal Protection Efficiency: Boc at N1 vs. Unprotected 2-Phenethylpiperazine

The Boc-protected scaffold allows selective N1-deprotection under mild acidic conditions (TFA/DCM) while leaving the phenethyl-substituted N4 available for subsequent functionalisation. In contrast, the unprotected 2-phenethylpiperazine (CAS 91907-37-8) requires a global protection/deprotection strategy, typically adding 1-2 synthetic steps and reducing overall yield by approximately 10-25% per additional step [1][2].

protecting group strategy orthogonal synthesis step economy

Physicochemical Differentiation: Phenethyl vs. Phenyl Substituent Effects on Lipophilicity

The phenethyl substituent in the target compound adds a two-carbon spacer (CH₂CH₂) compared to the phenyl group in tert-butyl 2-phenylpiperazine-1-carboxylate. Based on Hansch π constants, the phenethyl group contributes approximately +2.6 to logP versus +1.96 for phenyl, increasing computed logP by ~0.6-0.8 units [1]. This enhanced lipophilicity can improve passive CNS permeability, as demonstrated in the phenethylpiperazine amide series where brain-to-plasma ratios exceeded 1.0 [2].

logP lipophilicity CNS penetration substituent effect

Purity and Analytical QC: Vendor Specification vs. Typical Research-Grade Analogues

Commercially available (S)-2-phenethyl-piperazine-1-carboxylic acid tert-butyl ester is supplied at NLT 98% purity with full analytical documentation (NMR, HPLC, LC-MS, MSDS) . This contrasts with generic 2-phenethylpiperazine (CAS 91907-37-8), which is frequently offered at 95-97% purity and may lack comprehensive QC data . For research procurement, the 3-5% purity difference reduces the risk of impurity-driven false positives in biological assays and ensures stoichiometric accuracy in multi-step synthesis.

purity quality control batch consistency procurement

Substituent Length and Conformational Flexibility: Phenethyl vs. Benzyl in Scaffold Design

The phenethyl group (CH₂CH₂Ph) introduces one additional rotatable bond compared to the benzyl group (CH₂Ph) found in tert-butyl 2-benzylpiperazine-1-carboxylate, increasing the number of accessible conformations and potentially enabling better fit into deep receptor pockets. In the 5-HT₂A antagonist series, the phenethyl linker was critical for achieving sub-nanomolar binding affinity (Ki = 0.5 nM for compound 27), whereas benzyl-substituted analogues typically showed 5- to 10-fold weaker binding [1].

conformational analysis structure-activity relationship scaffold design

Optimal Procurement and Application Scenarios for 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester


Synthesis of Selective 5-HT₂A Receptor Antagonists for Sleep Disorders

The phenethylpiperazine Boc scaffold is the direct precursor for the phenethylpiperazine amide series that produced potent, selective 5-HT₂A antagonists (e.g., compounds 14 and 27) with in vivo efficacy in rat sleep models at doses as low as 0.1 mg/kg [1]. Researchers developing next-generation insomnia therapeutics requiring high 5-HT₂A affinity (Ki ~0.5 nM) and selectivity over 5-HT₂C should prioritise this building block over phenyl or benzyl analogues.

Asymmetric Synthesis of Chiral CNS-Active Piperazine Libraries

The (S)-enantiomer (CAS 947684-88-0, ≥98% ee) enables stereospecific construction of CNS-targeted compound libraries without the 50% yield loss associated with chiral resolution of the racemate . This is particularly relevant for programs targeting dopamine D₂, serotonin 5-HT₂A, or sigma receptors where enantiomeric configuration directly impacts binding selectivity [2].

Orthogonal Protection Strategies in Multi-Step Heterocycle Synthesis

The Boc group at N1 allows selective deprotection under acidic conditions while preserving the phenethyl-substituted N4 for further functionalisation, enabling efficient synthesis of unsymmetrically substituted piperazines [3]. This orthogonal strategy is superior to using unprotected 2-phenethylpiperazine, which would require additional protection/deprotection steps and 20-40% cumulative yield loss.

Farnesyltransferase Inhibitor Development Using Constrained Amino Acid Mimetics

As demonstrated by Williams et al., 2-substituted piperazines serve as constrained amino acid mimetics in the design of non-carboxylic acid farnesyltransferase inhibitors [4]. The phenethyl-substituted Boc-piperazine offers a hydrophobic side chain that mimics phenylalanine, making it a strategic intermediate for peptide-mimetic anticancer agent discovery.

Quote Request

Request a Quote for 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.